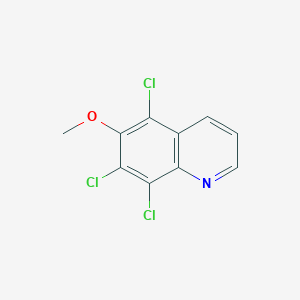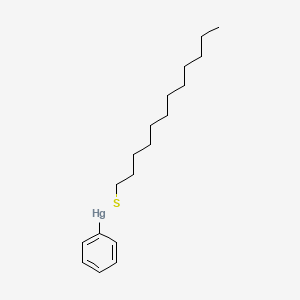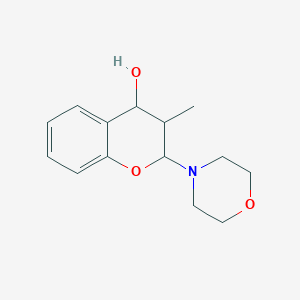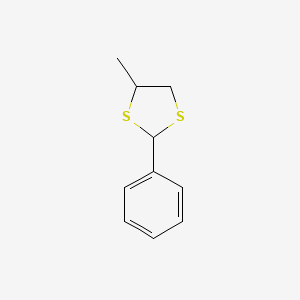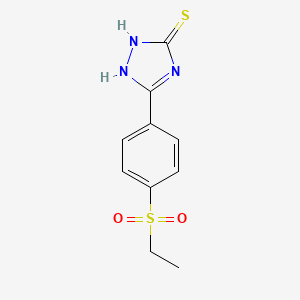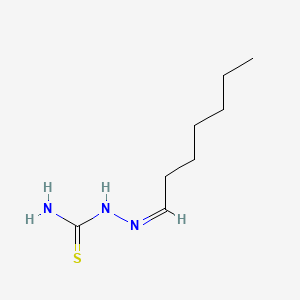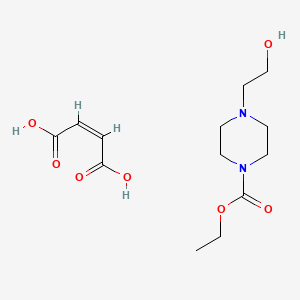
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate is a chemical compound with the molecular formula C₉H₁₈N₂O₃. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate typically involves the reaction of piperazine with ethyl chloroformate and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- Piperazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperazine-1-carboxylate.
- The resulting product is then reacted with 2-chloroethanol to introduce the hydroxyethyl group, forming Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
- The final step involves the addition of maleic acid to form the maleate salt of the compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions: Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of ethyl 4-(2-oxoethyl)piperazine-1-carboxylate.
Reduction: Reformation of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl group plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate can be compared with other piperazine derivatives such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-(2-Hydroxyethyl)piperazine
Uniqueness: The presence of the hydroxyethyl group and the maleate salt form distinguishes this compound from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
6308-86-7 |
|---|---|
分子式 |
C13H22N2O7 |
分子量 |
318.32 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O3.C4H4O4/c1-2-14-9(13)11-5-3-10(4-6-11)7-8-12;5-3(6)1-2-4(7)8/h12H,2-8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
VGDOKHZGLGYTQE-BTJKTKAUSA-N |
手性 SMILES |
CCOC(=O)N1CCN(CC1)CCO.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CCOC(=O)N1CCN(CC1)CCO.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


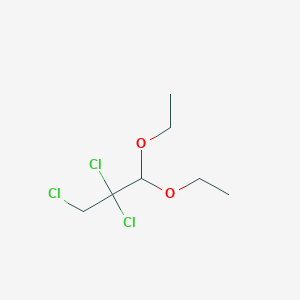
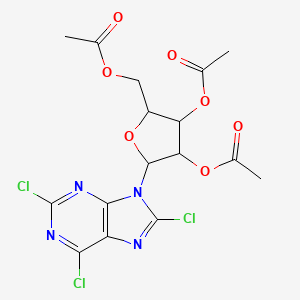
![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)

